An In-depth Technical Guide to 7-fluoro-1H-indole-5-carbonitrile: Molecular Structure, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 7-fluoro-1H-indole-5-carbonitrile: Molecular Structure, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of 7-fluoro-1H-indole-5-carbonitrile, a heterocyclic compound of increasing interest to researchers in medicinal chemistry and drug development. While detailed experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from analogous structures and established chemical principles to offer a robust predictive overview. We will delve into its molecular structure, propose a viable synthetic pathway, predict its spectroscopic characteristics, and explore its potential applications as a strategic building block in the design of novel therapeutics. This document is intended for an audience of researchers, scientists, and drug development professionals, providing both foundational knowledge and field-proven insights into the strategic use of fluorinated and cyanated indole scaffolds.
Introduction: The Strategic Value of Fluorinated Indole Scaffolds
The indole ring system is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its versatile structure allows for a wide range of biological activities. The strategic incorporation of fluorine atoms and nitrile groups into the indole scaffold can dramatically enhance a molecule's therapeutic potential.[2]
The Role of Fluorine: The introduction of fluorine, the most electronegative element, into a drug candidate can profoundly influence its physicochemical and pharmacokinetic properties.[2] Key advantages include:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase the drug's half-life.[2]
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, leading to increased potency.
-
Modulated pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, optimizing their ionization state for improved target engagement or cell permeability.
-
Increased Lipophilicity: Fluorination can enhance a molecule's ability to cross cellular membranes, a critical factor for bioavailability.[2]
The Significance of the Nitrile Group: The nitrile (-C≡N) moiety is another powerful functional group in drug design.[3] Its inclusion can offer several benefits:
-
Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, forming crucial interactions with protein targets.[4][5]
-
Metabolic Stability: The nitrile group is generally resistant to metabolic degradation.[6]
-
Bioisostere: It can serve as a bioisostere for other functional groups, such as a carbonyl group, helping to fine-tune a molecule's properties.
-
Synthetic Handle: The nitrile group is a versatile synthetic intermediate that can be converted into other functional groups like carboxylic acids or amines.
7-fluoro-1H-indole-5-carbonitrile combines these advantageous features into a single, compact scaffold, making it a valuable building block for the synthesis of novel drug candidates.
Molecular Structure and Properties
While a crystal structure for 7-fluoro-1H-indole-5-carbonitrile is not publicly available, we can predict its key structural and electronic features based on the known geometry of the indole ring and the well-documented effects of its substituents.
Predicted Molecular Geometry
The core of the molecule is the bicyclic indole ring system, which is planar. The fluorine atom at the 7-position and the nitrile group at the 5-position will lie in the plane of the indole ring. The C-F bond is short and strong, while the nitrile group is linear.
Table 1: Predicted Physicochemical Properties of 7-fluoro-1H-indole-5-carbonitrile
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₉H₅FN₂ | [7] |
| Molecular Weight | 160.15 g/mol | [7] |
| Appearance | Yellow solid | [7] |
| Storage Conditions | 2-8 °C, Inert atmosphere, Keep in dark place | [7] |
| CAS Number | 883500-88-7 | [7] |
Electronic Properties
The fluorine atom and the nitrile group are both strongly electron-withdrawing. Their presence on the benzene portion of the indole ring will significantly influence the electron distribution within the molecule. This has important implications for its reactivity and its potential interactions with biological targets. The electron-deficient nature of the benzene ring will affect its susceptibility to electrophilic aromatic substitution and may also modulate the acidity of the N-H proton on the pyrrole ring.
Proposed Synthesis of 7-fluoro-1H-indole-5-carbonitrile
Given the lack of a specific published synthesis for 7-fluoro-1H-indole-5-carbonitrile, we propose a plausible multi-step synthetic route based on well-established organic reactions. This proposed pathway offers a logical and experimentally feasible approach for researchers aiming to synthesize this molecule.
Retrosynthetic Analysis
Our retrosynthetic strategy begins by disconnecting the nitrile group, suggesting a Sandmeyer reaction on a 5-amino-7-fluoro-1H-indole precursor. The 7-fluoroindole core can be constructed using a classic indole synthesis, such as the Fischer or Bischler-Möhlau synthesis.
Caption: Retrosynthetic analysis of 7-fluoro-1H-indole-5-carbonitrile.
Step-by-Step Proposed Synthesis
Step 1: Synthesis of 7-Fluoro-5-nitro-1H-indole via Fischer Indole Synthesis
The Fischer indole synthesis is a reliable method for constructing the indole core.[8][9] This step would involve the acid-catalyzed reaction of (2-fluoro-4-nitrophenyl)hydrazine with a suitable ketone or aldehyde, followed by cyclization.
-
Reactants: (2-fluoro-4-nitrophenyl)hydrazine and Pyruvic acid.
-
Catalyst: A Brønsted or Lewis acid (e.g., polyphosphoric acid, zinc chloride).[10]
-
Mechanism: The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[8][8]-sigmatropic rearrangement, followed by aromatization with the elimination of ammonia to form the indole ring.[11]
Step 2: Reduction of the Nitro Group to an Amine
The nitro group at the 5-position can be selectively reduced to a primary amine.
-
Reducing Agent: Common methods include catalytic hydrogenation (e.g., H₂, Pd/C) or reduction with metals in acidic media (e.g., SnCl₂, HCl).
-
Product: 5-amino-7-fluoro-1H-indole.
Step 3: Cyanation via the Sandmeyer Reaction
The Sandmeyer reaction is a classic method for converting an aromatic primary amine into a nitrile.[12]
-
Reagents:
-
Mechanism: The aromatic amine is first converted to a diazonium salt, which is an excellent leaving group (N₂).[14] The copper(I) cyanide then facilitates the substitution of the diazonium group with the cyanide nucleophile.[12]
Caption: Proposed synthetic workflow for 7-fluoro-1H-indole-5-carbonitrile.
Predicted Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the protons on the indole ring. The N-H proton will likely appear as a broad singlet at a downfield chemical shift. The protons on the pyrrole and benzene rings will exhibit characteristic chemical shifts and coupling patterns, influenced by the electron-withdrawing effects of the fluorine and nitrile groups.
-
¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon of the nitrile group will have a characteristic chemical shift in the range of 115-125 ppm. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds.[15] It is expected to show a single resonance for the fluorine atom at the 7-position. The chemical shift of this signal will be sensitive to the electronic environment of the indole ring.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretch: A sharp peak around 3400 cm⁻¹.
-
C≡N stretch: A sharp, medium-intensity peak in the range of 2220-2260 cm⁻¹.
-
C-F stretch: A strong absorption in the region of 1000-1300 cm⁻¹.
-
Aromatic C-H and C=C stretches: Characteristic peaks in the fingerprint region.
Mass Spectrometry (MS)
In a mass spectrum, 7-fluoro-1H-indole-5-carbonitrile is expected to show a molecular ion peak (M⁺) at m/z = 160.15, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of HCN from the nitrile group or other characteristic fragmentations of the indole ring.
Applications in Drug Discovery and Development
7-fluoro-1H-indole-5-carbonitrile is a promising building block for the synthesis of a wide range of biologically active molecules. The unique combination of the indole scaffold, a fluorine atom, and a nitrile group allows for the fine-tuning of molecular properties to achieve desired therapeutic effects.
Potential Therapeutic Targets
The indole nucleus is a privileged scaffold that can interact with a variety of biological targets.[1] Derivatives of 7-fluoro-1H-indole-5-carbonitrile could be designed to target:
-
Kinases: Many kinase inhibitors incorporate a heterocyclic core, and the specific substitution pattern of this molecule could lead to potent and selective inhibitors.
-
G-protein coupled receptors (GPCRs): The indole scaffold is found in many GPCR ligands, and this building block could be used to develop new modulators of these important receptors.
-
Enzymes: The nitrile group can act as a warhead for covalent inhibitors or as a key interacting group in the active site of various enzymes.
-
Antimicrobial Targets: Fluorinated indoles have shown antimicrobial activity, suggesting potential for the development of new anti-infective agents.[7]
A Workflow for Utilizing 7-fluoro-1H-indole-5-carbonitrile in Drug Discovery
Caption: A typical drug discovery workflow incorporating 7-fluoro-1H-indole-5-carbonitrile.
Conclusion
7-fluoro-1H-indole-5-carbonitrile represents a strategically important building block for modern drug discovery. While specific experimental data for this molecule remains limited, this in-depth technical guide has provided a comprehensive, predictive analysis of its molecular structure, a plausible synthetic route, and its expected spectroscopic properties. By leveraging the known benefits of the indole scaffold, fluorine substitution, and the nitrile functional group, researchers can utilize this compound to design and synthesize novel drug candidates with enhanced potency, selectivity, and pharmacokinetic profiles. As the demand for innovative therapeutics continues to grow, the value of such versatile and strategically designed building blocks will undoubtedly increase.
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